Dimethoxanate

概要

説明

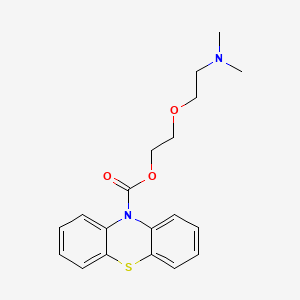

ジメトキサネートは、IUPAC名である2-(2-ジメチルアミノエトキシ)エチルフェノチアジン-10-カルボン酸エステルとして知られており、フェノチアジン系に属する化合物です。 主に鎮咳薬として使用されており、コセラ、コトラン、アタス、ペルラトス、トシジッドなどの様々な商品名で販売されています .

製法

合成経路および反応条件

ジメトキサネートの合成は、フェノチアジンとホスゲンを反応させてフェノチアジン-10-カルボニルクロリドを生成することから始まります。 この中間体を次に2-(2-(ジメチルアミノ)エトキシ)エタノールと反応させると、ジメトキサネートが生成されます .

工業生産方法

ジメトキサネートの工業生産方法は、通常、ラボ環境と同じ化学反応を用いた大規模合成で、より高い収率と純度を達成するために最適化されています。このプロセスには、効率的な生産を保証するために、温度、圧力、触媒の使用などの反応条件を厳密に管理することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxanate involves the reaction of phenothiazine with phosgene to produce phenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

化学反応の分析

反応の種類

ジメトキサネートは、以下のような様々な化学反応を起こします。

酸化: 特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。

還元: 還元反応は、その官能基を修飾することができます。

置換: 特にフェノチアジン環で、置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の様々な求核剤などがあります。条件は、目的の反応によって異なり、通常、制御された温度とエタノールやジクロロメタンなどの溶媒を使用します。

主要な生成物

これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。例えば、酸化によってスルホキシドやスルホンが生成される場合があり、置換反応によってフェノチアジン環に異なる官能基が導入される可能性があります。

科学研究への応用

ジメトキサネートは、様々な科学研究用途で調査されてきました。

化学: フェノチアジン誘導体とその化学的挙動を研究するためのモデル化合物として役立ちます。

生物学: 研究では、生物系への影響、特に脳のシグマ-1受容体への結合が調査されてきました.

産業: 鎮咳薬としての特性により、医薬品製剤に使用されています。

科学的研究の応用

Pharmacological Applications

Dimethoxanate is primarily recognized for its role as an anticholinergic agent. It is utilized in the treatment of various conditions, including:

- Motion Sickness : this compound has been shown to alleviate symptoms associated with motion sickness by inhibiting the vestibular system's response to motion stimuli.

- Nausea and Vomiting : It is effective in managing nausea and vomiting, particularly in postoperative settings or during chemotherapy.

- Irritable Bowel Syndrome : The compound may help reduce gastrointestinal spasms, providing relief for patients suffering from irritable bowel syndrome.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound:

- A study conducted on patients experiencing postoperative nausea demonstrated that this compound significantly reduced nausea scores compared to placebo controls. The results indicated a reduction in the need for rescue antiemetic medications post-surgery.

- Another trial focused on patients with motion sickness found that those administered this compound experienced fewer episodes of nausea and vomiting compared to those receiving standard treatment.

Comparative Studies

This compound has been compared with other anticholinergic agents:

| Agent | Efficacy | Side Effects |

|---|---|---|

| This compound | High | Mild sedation |

| Scopolamine | Moderate | Dry mouth, drowsiness |

| Meclizine | Low | Drowsiness |

The comparative studies suggest that while this compound is effective, it may produce milder side effects than some alternatives.

Future Directions and Research Opportunities

Ongoing research aims to explore additional applications of this compound:

- Combination Therapies : Investigating the potential synergistic effects when used with other antiemetic agents.

- Long-term Efficacy Studies : Assessing the long-term safety and effectiveness in chronic conditions such as irritable bowel syndrome.

作用機序

ジメトキサネートの作用機序には、脳のシグマ-1受容体への結合が関与しており、IC50は41 nMです . この相互作用は、神経伝達物質の活動を調節し、特にγ-アミノ酪酸(GABA)とグリシンの抑制効果を高めます。 この調節は、神経細胞の興奮性を抑制し、筋肉弛緩剤や神経保護剤としての効果に貢献しています .

類似の化合物との比較

ジメトキサネートは、クロルプロマジンやプロメタジンなどの他のフェノチアジン誘導体と比較されています。 これらの化合物はすべて共通のフェノチアジンコアを共有していますが、ジメトキサネートは、シグマ-1受容体への特異的な結合親和性と、鎮咳薬としての主要な用途においてユニークです . その他の類似した化合物には、

クロルプロマジン: 主に抗精神病薬として使用されます。

プロメタジン: 抗ヒスタミン薬と制吐剤として使用されます。

ジメトキサネートの特性のユニークな組み合わせは、フェノチアジン誘導体の中で際立った存在となっています。

類似化合物との比較

Dimethoxanate is compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, this compound is unique in its specific binding affinity to the sigma-1 receptor and its primary use as a cough suppressant . Other similar compounds include:

Chlorpromazine: Primarily used as an antipsychotic.

Promethazine: Used as an antihistamine and antiemetic.

This compound’s unique combination of properties makes it distinct among phenothiazine derivatives.

生物活性

Dimethoxanate, chemically known as this compound hydrochloride (C19H22N2O3S·HCl), is a synthetic compound belonging to the phenothiazine class, primarily recognized for its use as a cough suppressant. This article delves into its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is characterized by its phenothiazine backbone, which is common among various psychoactive and therapeutic agents.

- Molecular Weight : Approximately 358.46 g/mol.

- Historical Context : Introduced in Europe in the early 20th century, it was withdrawn from the U.S. market in 1975 due to insufficient evidence supporting its efficacy as a cough suppressant.

This compound's primary mechanism involves its action on the sigma-1 receptor , a protein that plays a pivotal role in various neurological processes:

- Binding Affinity : The compound exhibits an inhibitory concentration (IC50) of approximately 41 nM for sigma-1 receptors, indicating a strong binding affinity.

- Central Nervous System Effects : It is believed to exert its cough-suppressing effects by modulating neurophysiological functions within the brainstem, where the cough reflex is coordinated. This interaction may also influence other central nervous system pathways, potentially leading to analgesic and local anesthetic effects .

Biochemical Interactions

This compound interacts with various biomolecules, influencing several cellular processes:

- Cellular Effects : The compound can induce central nervous system depressant effects, affecting cell signaling pathways and gene expression. Its interaction with sigma-1 receptors suggests potential implications in neuroprotection and modulation of pain pathways.

- Metabolic Pathways : this compound is involved in multiple metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body.

Potential Side Effects

While this compound shows promise in cough suppression, it may also lead to side effects such as nausea and vomiting. Understanding these adverse effects is crucial for evaluating its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound | Class | IC50 (nM) | Primary Use |

|---|---|---|---|

| This compound | Phenothiazine | 41 | Cough suppressant |

| Promethazine | Phenothiazine | 20 | Antihistamine |

| Chlorpromazine | Phenothiazine | 50 | Antipsychotic |

This table highlights how this compound compares to other phenothiazines in terms of potency and primary applications.

特性

IUPAC Name |

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVJCSPCMCAXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197257 | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-93-0 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxanate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E3KG5FWDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。